methyl 2-amino-1-(4-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
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Overview
Description
Methyl 2-amino-1-(4-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry . This particular compound features a pyrroloquinoxaline core, which is a fused ring system combining pyrrole and quinoxaline moieties, and is substituted with an ethoxyphenyl group and a carboxylate ester.
Preparation Methods
The synthesis of methyl 2-amino-1-(4-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoxaline core through the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound . The resulting quinoxaline intermediate is then subjected to further functionalization to introduce the pyrrole ring and the ethoxyphenyl group. The final step involves esterification to form the carboxylate ester. Industrial production methods may employ similar synthetic routes but are optimized for large-scale production, often using automated reactors and continuous flow processes to enhance efficiency and yield .
Chemical Reactions Analysis
Methyl 2-amino-1-(4-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate can undergo various chemical reactions, including:
Scientific Research Applications
Methyl 2-amino-1-(4-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific kinases and interfere with cellular signaling pathways.
Biological Studies: It is used in studies exploring its antimicrobial and antiviral properties, showing activity against a range of pathogens.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes (OLEDs).
Pharmacology: Research into its anti-inflammatory and antioxidant activities is ongoing, with promising results in preclinical studies.
Mechanism of Action
The mechanism of action of methyl 2-amino-1-(4-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling and regulation . By inhibiting these kinases, the compound can disrupt cancer cell proliferation and induce apoptosis. Additionally, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis and viral replication .
Comparison with Similar Compounds
Methyl 2-amino-1-(4-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate can be compared with other quinoxaline derivatives such as:
Quinoxaline N-oxides: These compounds have similar biological activities but differ in their oxidation state and specific substituents.
Indole Derivatives: Indole-based compounds share some structural similarities and biological activities but have a different core structure.
Thiophene Derivatives: These compounds are also heterocyclic and exhibit diverse pharmacological properties, but they contain sulfur in their ring system instead of nitrogen.
The uniqueness of this compound lies in its specific substitution pattern and the combination of the pyrrole and quinoxaline rings, which confer distinct electronic and biological properties.
Biological Activity
Methyl 2-amino-1-(4-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a compound belonging to the pyrroloquinoxaline class, which has garnered attention due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its antioxidant, anticancer, and antimicrobial properties, as well as its potential applications in medicinal chemistry.
Chemical Structure and Synthesis
The compound features a pyrrolo[2,3-b]quinoxaline core structure that is known for its pharmacological significance. The synthesis of this compound typically involves the condensation of 1,5-disubstituted-4-ethoxycarbonyl-3-hydroxy-3-pyrroline-2-one with o-phenylenediamine. This synthetic pathway allows for the introduction of various substituents that can modulate the biological activity of the resulting compounds .
Antioxidant Activity
Recent studies have highlighted the antioxidant potential of pyrrolo[2,3-b]quinoxaline derivatives. Specifically, this compound has demonstrated significant radical scavenging activity. In particular, it has been shown to scavenge hydroxyl radicals (HO⋅) effectively, with a rate constant of 8.56×108M−1s−1 in specific solvents . This property is crucial for protecting cells from oxidative stress and could have implications in treating conditions associated with oxidative damage.
Anticancer Properties
Pyrroloquinoxalines are recognized for their anticancer properties. This compound has been evaluated against various cancer cell lines. For instance, studies have reported that certain derivatives exhibit IC50 values in the low micromolar range against human colorectal (HCT-116) and breast (MCF-7) cancer cells. Specifically, some compounds in this class have shown IC50 values as low as 1.9μg/mL, indicating potent anticancer activity compared to standard chemotherapeutics like doxorubicin (IC50 3.23μg/mL) .
Antimicrobial Activity
The antimicrobial efficacy of pyrrolo[2,3-b]quinoxalines has also been documented. These compounds exhibit activity against a range of bacterial strains and have been investigated for their potential use in treating infections. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymatic pathways within the microorganisms .
Summary of Biological Activities
Case Study: Antioxidant Evaluation
In a study assessing the antioxidant capacity using the DPPH assay, this compound exhibited superior radical scavenging abilities compared to traditional antioxidants like Trolox and gallic acid. This suggests its potential utility in formulations aimed at reducing oxidative stress-related diseases .
Case Study: Anticancer Efficacy
A comparative study on pyrroloquinoxaline derivatives revealed that this compound showed remarkable cytotoxicity against HCT-116 and MCF-7 cell lines. The findings indicate that modifications on the pyrroloquinoxaline scaffold can significantly enhance anticancer properties and warrant further exploration for drug development .
Properties
Molecular Formula |
C20H18N4O3 |
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Molecular Weight |
362.4 g/mol |
IUPAC Name |
methyl 2-amino-1-(4-ethoxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate |
InChI |
InChI=1S/C20H18N4O3/c1-3-27-13-10-8-12(9-11-13)24-18(21)16(20(25)26-2)17-19(24)23-15-7-5-4-6-14(15)22-17/h4-11H,3,21H2,1-2H3 |
InChI Key |
ZJUHAVSVOPUBCH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)OC)N |
Origin of Product |
United States |
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